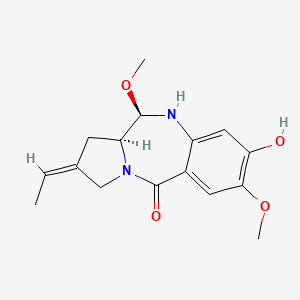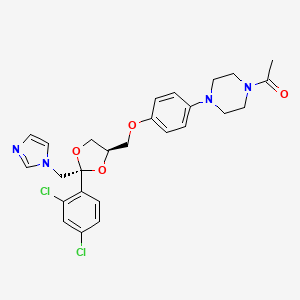
trans-Ketoconazole
概要
説明
Ketoconazole analog
(2R,4R)-1-acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine is a 1-acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine in which the dioxolane ring has R configuration at positions 2 and 4. It is an enantiomer of a (2S,4S)-1-acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine.
科学的研究の応用
1. Ophthalmic Formulations
Ketoconazole has been studied for its use in ophthalmic formulations to treat fungal eye infections. A study developed an ophthalmic formulation loaded with optimized trans-ethosomal vesicles to enhance Ketoconazole's ocular permeation and antifungal activity. This formulation was found to be nonirritating to the cornea and could penetrate deeper into the posterior eye segment without toxic effects, representing a promising delivery system for the treatment of deep fungal eye infections (Ahmed et al., 2021).
2. Topical Delivery Systems
Ketoconazole has been formulated as transethosome to enhance its skin penetration, particularly for treating fungal infections. Studies have shown that ketoconazole-loaded transethosome formulations, when applied topically, exhibit increased drug diffusion and penetration through the skin, thereby enhancing antifungal activity. This approach overcomes the barrier function of the stratum corneum and provides effective delivery of ketoconazole through the skin (Nayak et al., 2020).
3. Antifungal Activity and Drug Interaction Studies
Ketoconazole's antifungal activity has been significantly improved through various formulations. Studies have also investigated the role of ketoconazole in drug-drug interactions, particularly in its inhibition of various cytochrome P450 enzymes. This research has implications for the prediction and management of clinical pharmacokinetic drug-drug interactions (Lu et al., 2007).
4. Application in Cushing's Disease
Research has explored the use of ketoconazole in Cushing's disease, particularly as a preoperative or postoperative treatment. Studies suggest that ketoconazole can be effective in controlling this condition, especially in patients where surgery is contraindicated or delayed (Castinetti et al., 2008).
5. Inhibitory Effects on Androgen Levels
In the context of prostate cancer, ketoconazole has been studied for its inhibitory effects on adrenal androgen synthesis. It has been used as a treatment for androgen-independent prostate cancer, and research has explored the relationship between pretreatment androgen levels and the outcome following ketoconazole treatment (Ryan et al., 2007).
6. Capillary Zone Electrophoresis-Mass Spectrometry
Ketoconazole has been identified and quantified as an impurity of cis-ketoconazole through capillary zone electrophoresis-mass spectrometry. This study highlights the importance of identifying and quantifying impurities in pharmaceutical formulations (Castro-Puyana et al., 2006).
7. Transungual Delivery for Onychomycosis
A study developed a ketoconazole nanoemulgel for transungual drug delivery, aiming to inhibit the growth of onychomycotic dermatophytes. The formulation showed significant effectiveness against Trichophyton rubrum and Candida albicans, indicating its potential for treating onychomycosis (Mahtab et al., 2016).
8. Growth Inhibition in Cancer Cells
Ketoconazole has shown potential for inducing growth arrest in various types of human cancer cells, particularly in the G0/G1 phase. This research provides insights into the molecular mechanisms of ketoconazole in growth inhibition and its potential applications in cancer chemotherapy (Chen et al., 2000).
作用機序
- Primary Targets : Trans-ketoconazole interacts with 14-α-sterol demethylase , a cytochrome P-450 enzyme necessary for the conversion of lanosterol to ergosterol in fungal cells .
- This compound inhibits the biosynthesis of ergosterol by blocking 14-α-sterol demethylase. As a result, fungal cellular permeability increases due to reduced ergosterol levels in the cell membrane .
- The sterol biosynthesis pathway, from lanosterol to ergosterol , is affected by this compound. This disruption impacts fungal membrane composition and function .
- Absorption : this compound was initially approved for systemic use in an oral formulation. It has good absorption properties .
- Impact on Bioavailability : Gastrointestinal side effects and dose-related hepatitis led to its replacement by other antifungals .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Safety and Hazards
Ketoconazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and may damage fertility . It may also cause damage to organs through prolonged or repeated exposure . Hepatotoxicity is the main safety concern with ketoconazole, which can be managed effectively with careful monitoring of hepatic enzymes .
将来の方向性
生化学分析
Biochemical Properties
Trans-Ketoconazole plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of its primary targets is the cytochrome P450 enzyme, specifically lanosterol 14α-demethylase. By inhibiting this enzyme, this compound disrupts the conversion of lanosterol to ergosterol, leading to increased membrane permeability and impaired fungal cell growth . Additionally, this compound interacts with other cytochrome P450 enzymes, affecting the metabolism of various endogenous and exogenous compounds .
Cellular Effects
This compound exerts profound effects on different cell types and cellular processes. In fungal cells, it inhibits ergosterol synthesis, leading to cell membrane disruption and cell death . In mammalian cells, this compound has been shown to inhibit steroidogenesis by blocking the production of cortisol and other steroids . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately influencing cell function and viability .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the heme iron of cytochrome P450 enzymes, particularly lanosterol 14α-demethylase . This binding inhibits the enzyme’s activity, preventing the demethylation of lanosterol and subsequent ergosterol synthesis . Additionally, this compound’s interaction with other cytochrome P450 enzymes leads to the inhibition of steroid biosynthesis, affecting hormone levels and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur with prolonged exposure to light and heat . Long-term studies have shown that this compound can lead to persistent inhibition of steroidogenesis and ergosterol synthesis, resulting in sustained antifungal and anti-steroidogenic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits fungal growth and steroidogenesis without causing significant toxicity . At higher doses, this compound can lead to adverse effects such as hepatotoxicity, adrenal insufficiency, and gastrointestinal disturbances . These toxic effects highlight the importance of careful dosage management in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . It undergoes extensive hepatic metabolism, resulting in various metabolites that are excreted via bile and urine . The inhibition of lanosterol 14α-demethylase by this compound affects the metabolic flux of sterol intermediates, leading to altered levels of ergosterol and other sterols .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is highly protein-bound in plasma, primarily to albumin . The compound does not readily cross the blood-brain barrier but can accumulate in tissues such as the liver, skin, and adrenal glands . Its distribution is influenced by factors such as tissue perfusion, binding affinity, and the presence of transporters .
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is crucial for its inhibitory effects on ergosterol and steroid biosynthesis . Additionally, this compound can be found in other organelles such as mitochondria and lysosomes, where it may exert additional effects on cellular function .
特性
IUPAC Name |
1-[4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAYWYJOQHXEEK-BVAGGSTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83374-59-8, 142128-58-3 | |
| Record name | trans-Ketoconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83374-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-acetyl-4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142128-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketoconazole, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083374598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KETOCONAZOLE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3INP7D7XI3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can trans-ketoconazole be identified and quantified in ketoconazole samples?
A1: The research describes a novel method for identifying and quantifying this compound, an impurity found in cis-ketoconazole. Electrokinetic Chromatography with UV detection (EKC-UV) is used to separate and quantify this compound based on its unique migration time and UV absorbance. Subsequently, Electrokinetic Chromatography coupled with Electrospray Ionization Mass Spectrometry (EKC-ESI-MS) confirms the identity of the impurity through mass analysis and fragmentation patterns [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


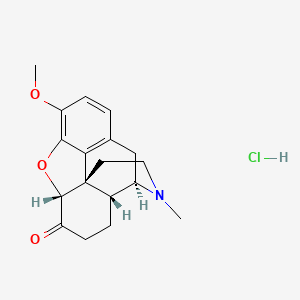
![5H-benzo[a]phenoxazin-5-one](/img/structure/B1253911.png)
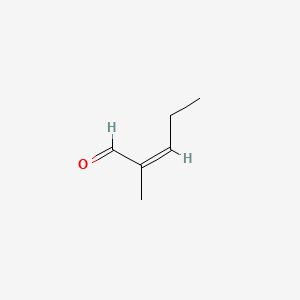
![(1S,2R,9R,12R)-11-methyl-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one](/img/structure/B1253915.png)
![[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-[(E)-3-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1253917.png)


![[(2R,3S,4R,5S,6R)-6-[[(3E,5E,9E,13E,15E)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B1253922.png)
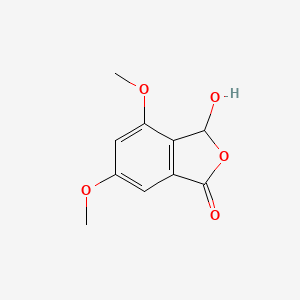
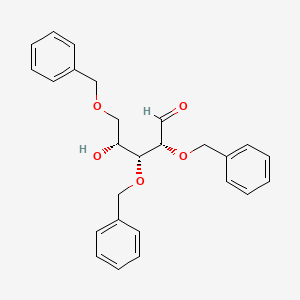
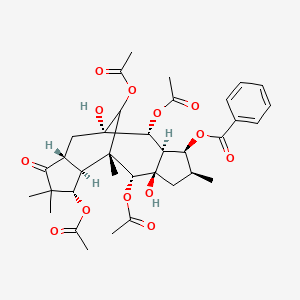
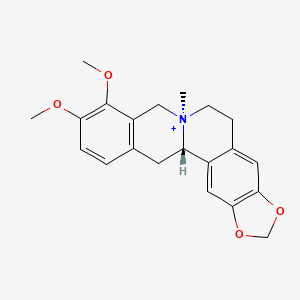
![(1S,2S,8R,11S,12S,14S,16R)-2,16-dimethyl-5-azatetracyclo[9.7.0.02,8.012,16]octadecan-14-ol](/img/structure/B1253932.png)
